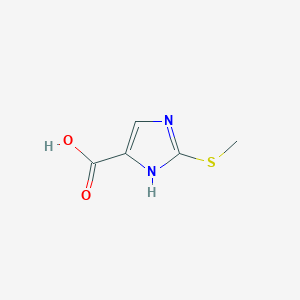![molecular formula C6H12LiN3O3 B13451152 Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate is a chemical compound that features a lithium ion coordinated with a complex organic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate typically involves the reaction of 3-aminopropylamine with glycine, followed by the introduction of a lithium ion. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reactant concentrations, temperature, and pH to achieve high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to the formation of simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other simpler organic molecules.
Scientific Research Applications
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, including those related to neurotransmitter regulation and enzyme activity. The compound’s organic structure allows it to bind to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simpler compound with similar lithium ion coordination but lacking the complex organic structure.
Lithium carbonate: Commonly used in medicine, particularly for the treatment of bipolar disorder.
Lithium citrate: Another lithium compound used in medical applications.
Uniqueness
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate is unique due to its complex organic structure, which allows for specific interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H12LiN3O3 |
|---|---|
Molecular Weight |
181.1 g/mol |
IUPAC Name |
lithium;2-(3-aminopropylcarbamoylamino)acetate |
InChI |
InChI=1S/C6H13N3O3.Li/c7-2-1-3-8-6(12)9-4-5(10)11;/h1-4,7H2,(H,10,11)(H2,8,9,12);/q;+1/p-1 |
InChI Key |
YQWYKAXQHUFDHS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(CN)CNC(=O)NCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


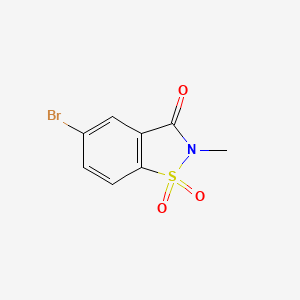
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
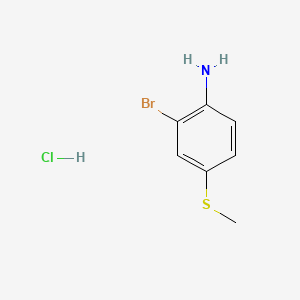
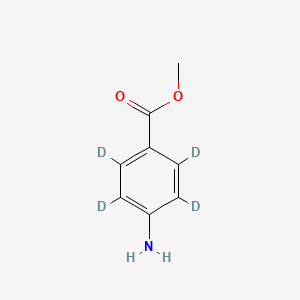
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
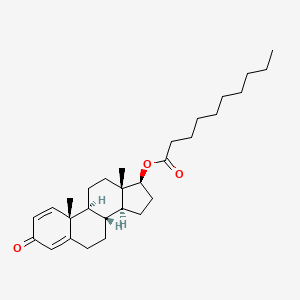
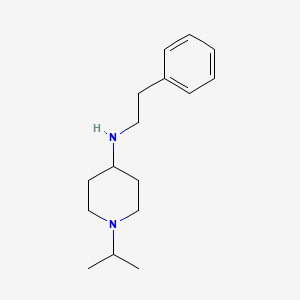

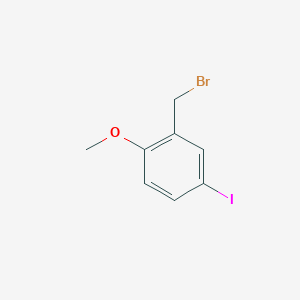
![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)
